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molecular formula C10H10F3NO4 B8487879 6-(2-(2,2,2-Trifluoroethoxy)ethoxy)nicotinic acid

6-(2-(2,2,2-Trifluoroethoxy)ethoxy)nicotinic acid

Cat. No. B8487879
M. Wt: 265.19 g/mol
InChI Key: UENZRSOFIJHYPP-UHFFFAOYSA-N
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Patent
US08895733B2

Procedure details

Methyl 6-[2-(2,2,2-trifluoroethoxy)ethoxy]pyridine-3-carboxylate (Intermediate 243, 0.453 g, 1.62 mmol) was dissolved in MeOH (5 mL), 2M aq. sodium hydroxide (1.62 mL, 3.24 mmol) was added and the mixture was stirred at room temperature for 1 h. The mixture was then concentrated under vacuum and acidified with 2M hydrochloric acid. The resultant precipitate was filtered off and dried under vacuum to afford the title compound as a white solid (0.245 g, 57%). 1H NMR (500 MHZ, MeOH-d4) δ ppm 8.79 (1H, d), 8.23 (1H, dd), 6.90 (1H, d), 4.55 (2H, dd), 4.03 (2H, q) and 4.01 (2H, dd).
Name
Methyl 6-[2-(2,2,2-trifluoroethoxy)ethoxy]pyridine-3-carboxylate
Quantity
0.453 g
Type
reactant
Reaction Step One
Name
Intermediate 243
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.62 mL
Type
reactant
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[CH2:3][O:4][CH2:5][CH2:6][O:7][C:8]1[N:13]=[CH:12][C:11]([C:14]([O:16]C)=[O:15])=[CH:10][CH:9]=1.[OH-].[Na+]>CO>[F:19][C:2]([F:1])([F:18])[CH2:3][O:4][CH2:5][CH2:6][O:7][C:8]1[N:13]=[CH:12][C:11]([C:14]([OH:16])=[O:15])=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Methyl 6-[2-(2,2,2-trifluoroethoxy)ethoxy]pyridine-3-carboxylate
Quantity
0.453 g
Type
reactant
Smiles
FC(COCCOC1=CC=C(C=N1)C(=O)OC)(F)F
Name
Intermediate 243
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(COCCOC1=CC=C(C=N1)C(=O)OC)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.62 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated under vacuum
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(COCCOC1=CC=C(C=N1)C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.245 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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